molecular formula C15H13ClN2O3 B11097843 (4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one

(4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B11097843
M. Wt: 304.73 g/mol
InChI Key: GGTFZZGVJVTRFN-QGOAFFKASA-N
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Description

(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME is a complex organic compound with a unique structure that combines a quinone core with an oxime and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME typically involves multiple steps One common route starts with the preparation of 2,3-dimethylbenzoquinone, which is then reacted with hydroxylamine to form the oxime

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME undergoes various chemical reactions, including:

    Oxidation: The quinone core can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Further oxidized quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME involves its interaction with specific molecular targets. The quinone core can participate in redox reactions, affecting cellular processes. The chlorophenyl group may enhance binding affinity to certain proteins or enzymes, modulating their activity. The oxime group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzoquinone: Shares the quinone core but lacks the oxime and chlorophenyl groups.

    4-Chlorophenylamine: Contains the chlorophenyl group but lacks the quinone and oxime functionalities.

    Benzoquinone Oxime: Contains the quinone and oxime groups but lacks the chlorophenyl group.

Uniqueness

(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

[(E)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C15H13ClN2O3/c1-9-10(2)14(19)8-7-13(9)18-21-15(20)17-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,20)/b18-13+

InChI Key

GGTFZZGVJVTRFN-QGOAFFKASA-N

Isomeric SMILES

CC\1=C(C(=O)C=C/C1=N\OC(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=C(C(=O)C=CC1=NOC(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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